![molecular formula C19H17N3O2S B1384253 4-amino-2-anilino-5-benzoyl-3-thiophenecarbaldehyde O-methyloxime CAS No. 306977-39-9](/img/structure/B1384253.png)
4-amino-2-anilino-5-benzoyl-3-thiophenecarbaldehyde O-methyloxime
Overview
Description
Scientific Research Applications
Application in Synthesis of α,α-Dialkyl α-Amino Acids
The compound is related to the family of benzoyl compounds, which have been demonstrated to serve as efficient and economical sources for the synthesis of enantiopure α,α-dialkylated α-amino acids. These compounds are valuable due to their role in various biochemical processes and pharmaceutical applications (Rojas‐Lima et al., 2005).
Role in Studying Tautomeric Structures
In the realm of organic chemistry, understanding the tautomeric forms of compounds is crucial for predicting their reactivity and stability. Studies on related benzoyl compounds provide insights into the tautomeric structures in both solid-state and solution, contributing to a deeper understanding of the chemical behavior of these complex molecules (Holzer et al., 2003).
Contribution to Deoxynucleosides Protection
Protecting groups are pivotal in synthetic chemistry, especially in the synthesis of delicate molecules like nucleosides. Benzoyl-derived compounds have been used to develop new protecting groups for the 5′-OH group of deoxynucleosides, showcasing the versatility of these compounds in facilitating complex organic syntheses (Seio et al., 2004).
Exploration in Antimicrobial Properties
Benzoyl compounds have been investigated for their potential in creating antimicrobial agents. Their interaction with other chemical entities, such as cycloalkanecarbaldehydes, has led to the synthesis of new compounds with promising antimicrobial activity, indicating their potential in pharmaceutical applications (Grygoriv et al., 2017).
Allosteric Enhancement at Adenosine Receptors
Benzoylthiophene derivatives, closely related to the compound , have been studied for their ability to act as allosteric enhancers at adenosine receptors, suggesting potential therapeutic applications in modulating receptor activity and signaling pathways (Tranberg et al., 2002).
properties
IUPAC Name |
[3-amino-5-anilino-4-[(E)-methoxyiminomethyl]thiophen-2-yl]-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-24-21-12-15-16(20)18(17(23)13-8-4-2-5-9-13)25-19(15)22-14-10-6-3-7-11-14/h2-12,22H,20H2,1H3/b21-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGGETRZDXUODU-CIAFOILYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=C(SC(=C1N)C(=O)C2=CC=CC=C2)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=C(SC(=C1N)C(=O)C2=CC=CC=C2)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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